6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is known for its unique chemical properties and is used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds have been used in the development of pi3k inhibitors , suggesting potential targets within the PI3K/AKT/mTOR pathway.
Biochemical Pathways
Assuming the compound acts as a PI3K inhibitor, it would affect the PI3K/AKT/mTOR pathway . This pathway is crucial for cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of this pathway could lead to reduced cell proliferation and survival, particularly in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed in a variety of scientific research applications:
Chemistry: It serves as a key intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 2-Azabicyclo[2.2.1]heptane
Uniqueness
6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific bicyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-2-7-3-6(1)8-4-5;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQJXEWIAFVAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1OC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-41-7 |
Source
|
Record name | 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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